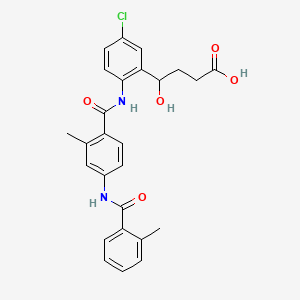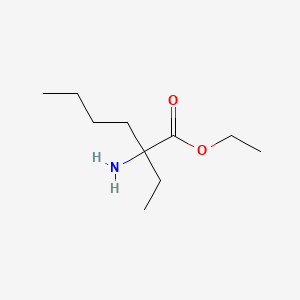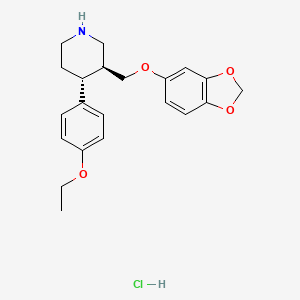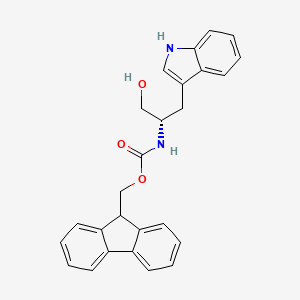
6(S)-Lipoxin A4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6(S)-Lipoxin A4: is a bioactive lipid mediator derived from arachidonic acid. It belongs to the family of lipoxins, which are specialized pro-resolving mediators involved in the resolution of inflammation. This compound plays a crucial role in modulating immune responses and promoting the resolution of inflammation without suppressing the immune system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6(S)-Lipoxin A4 typically involves the enzymatic conversion of arachidonic acid through the action of lipoxygenases. The key steps include:
Arachidonic Acid Conversion: Arachidonic acid is first converted to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE) by 15-lipoxygenase.
Epoxide Formation: 15(S)-HPETE is then converted to 5(S),6(S)-epoxyeicosatrienoic acid (5(S),6(S)-EET) by 5-lipoxygenase.
Hydrolysis: The epoxide intermediate undergoes hydrolysis to form this compound.
Industrial Production Methods
Industrial production of this compound involves biotechnological approaches using genetically engineered microorganisms or cell cultures that express the necessary lipoxygenases. These methods ensure a consistent and scalable production of the compound.
化学反应分析
Types of Reactions
6(S)-Lipoxin A4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it to less active forms.
Substitution: It can undergo substitution reactions with other bioactive molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and epoxidized derivatives of this compound, which may have distinct biological activities.
科学研究应用
6(S)-Lipoxin A4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid mediator biosynthesis and metabolism.
Biology: It plays a role in understanding the mechanisms of inflammation resolution and immune modulation.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, such as asthma, arthritis, and cardiovascular diseases.
Industry: It is used in the development of anti-inflammatory drugs and dietary supplements.
作用机制
6(S)-Lipoxin A4 exerts its effects by binding to specific receptors on the surface of immune cells, such as the ALX/FPR2 receptor. This binding triggers a cascade of intracellular signaling pathways that lead to the resolution of inflammation. The compound inhibits the recruitment of neutrophils, promotes the clearance of apoptotic cells, and stimulates the production of anti-inflammatory cytokines.
相似化合物的比较
Similar Compounds
Lipoxin B4: Another member of the lipoxin family with similar anti-inflammatory properties.
Resolvin D1: A specialized pro-resolving mediator derived from docosahexaenoic acid.
Maresin 1: A lipid mediator involved in the resolution of inflammation.
Uniqueness
6(S)-Lipoxin A4 is unique due to its specific stereochemistry and its ability to selectively bind to the ALX/FPR2 receptor, which distinguishes it from other lipoxins and pro-resolving mediators. This unique binding affinity contributes to its potent anti-inflammatory and pro-resolving effects.
属性
CAS 编号 |
94292-80-5 |
|---|---|
分子式 |
C20H32O5 |
分子量 |
352.471 |
IUPAC 名称 |
(5S,6S,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19-/m0/s1 |
InChI 键 |
IXAQOQZEOGMIQS-UZDWIPAXSA-N |
SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
同义词 |
5(S),6(S)-Lipoxin A4; 6-epi-Lipoxin A4; 6(S)-LXA4; 5(S),6(S),15(S)-TriHETE |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoyloxy]oxane-2-carboxylic acid](/img/structure/B584657.png)

![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)



